molecular formula C2H2N4O2 B1595780 1H-Tetrazole-5-carboxylic acid CAS No. 75773-99-8

1H-Tetrazole-5-carboxylic acid

Cat. No. B1595780
CAS RN: 75773-99-8
M. Wt: 114.06 g/mol
InChI Key: IKNZBNHVVQIRTO-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-carboxylic acid is a synthetic organic heterocyclic compound. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. Although they are not commonly found in nature, they exhibit unique properties that make them valuable in drug development .


Synthesis Analysis

The synthesis of 5-substituted-1H-tetrazoles has seen significant advancements. Various methods, including microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles, have been employed to efficiently produce these compounds .


Molecular Structure Analysis

The molecular structure of This compound consists of a tetrazole ring with specific thermochemical properties and multiple reactivity. It has been used as a bioisosteric replacement for carboxylic acids in drug design .


Chemical Reactions Analysis

The mechanism of action of This compound involves inhibiting the fungal enzyme cytochrome P450. This property makes it a potential antifungal agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of This compound include flammability and the ability to cause skin and eye irritation. It is essential to handle this compound with caution and avoid prolonged exposure .

Scientific Research Applications

1H-Tetrazole-5-carboxylic acid has a number of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. In addition, it has been used in the synthesis of a number of biologically active compounds, such as antibiotics, antivirals, and anticancer agents.

Mechanism of Action

Target of Action

1H-Tetrazole-5-carboxylic acid is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety .

Mode of Action

The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This allows the compound to interact with its targets in a similar way to carboxylic acids, but with increased metabolic stability . The tetrazole and carboxylate anions give rise to electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs .

Biochemical Pathways

Tetrazoles in general have been found to exhibit potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .

Pharmacokinetics

It is known that the tetrazole moiety is metabolically more stable than the carboxylic acid group . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Advantages and Limitations for Lab Experiments

1H-Tetrazole-5-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time. However, it is highly toxic and should be handled with care. In addition, it is not very soluble in water and thus may not be suitable for certain experiments.

Future Directions

There are a number of potential future directions for the use of 1H-Tetrazole-5-carboxylic acid. One potential direction is to explore its use as a catalyst in the synthesis of polymers and other organic compounds. Another potential direction is to explore its use as a starting material for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In addition, further research could be done to explore its potential use as a reagent in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. Finally, further research could be done to explore its potential use as a therapeutic agent for the treatment of various diseases and disorders.

Safety and Hazards

1H-Tetrazole-5-carboxylic acid is harmful by inhalation, skin contact, and ingestion. Safety precautions include avoiding breathing dust or vapor, using protective gear, and keeping the container tightly closed .

properties

IUPAC Name

2H-tetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNZBNHVVQIRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331383
Record name 2H-tetrazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75773-99-8
Record name 2H-tetrazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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